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Introduction
AF 430 azide is a bright, photostable, green-fluorescent probe that is ideally suited for the

precise labeling of biomolecules in complex biological systems through click chemistry.[1][2] Its

azide functional group allows for covalent conjugation to alkyne-modified molecules via a

copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[2]

[3] These reactions are bioorthogonal, meaning they proceed with high efficiency and

specificity under physiological conditions without interfering with native biochemical processes.

[4][5]

AF 430 is a coumarin-based dye with an excitation maximum around 430 nm and a large

Stokes shift, emitting in the green-yellow range with a maximum at approximately 542 nm.[6][7]

This large separation between excitation and emission minimizes spectral crosstalk, making it a

valuable tool for multicolor imaging applications.[6] The dye's fluorescence is stable over a

wide pH range (pH 4-10) and it exhibits good water solubility.[3][8] Its high photostability makes

it particularly suitable for demanding applications such as stimulated emission depletion

(STED) microscopy.[6]
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This document provides detailed application notes and protocols for the use of AF 430 azide in

fluorescence microscopy, including the labeling of newly synthesized proteins, DNA in

proliferating cells, and glycoproteins.

Data Presentation
Table 1: Spectroscopic and Physicochemical Properties of AF 430 Azide

Property Value Reference

Excitation Maximum (λex) 430 nm [6]

Emission Maximum (λem) 542 nm [6]

Molar Extinction Coefficient (ε) ~15,000 - 15,955 L⋅mol⁻¹⋅cm⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
~0.23 [8]

Stokes Shift 112 nm [6]

Recommended Excitation

Source

405 nm violet laser or 445 nm

laser
[3][7]

Recommended Emission Filter 510/80 nm bandpass filter [3]

Solubility Good in water, DMF, DMSO [2]

pH Sensitivity
Insensitive between pH 4 and

10
[3]

Storage Conditions
Store at -20°C in the dark,

desiccated.
[1]

Table 2: Recommended Filter Sets for AF 430 Imaging
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Filter Set Component Recommended Wavelengths

Excitation Filter 430/20 nm

Dichroic Beamsplitter 455 nm longpass

Emission Filter 540/30 nm

Note: Optimal filter sets may vary depending on the specific microscope configuration. A Lucifer

Yellow/Tetracycline/AlexaFluor 430 filter set is also a suitable option.[9]

Experimental Protocols
Protocol 1: Labeling of Newly Synthesized Proteins
using Azidohomoalanine (AHA) and AF 430 Azide
This protocol describes the metabolic labeling of newly synthesized proteins with the

methionine analog L-azidohomoalanine (AHA) and subsequent fluorescent detection with AF
430 azide via a copper-catalyzed click reaction (CuAAC).

Materials:

Cells of interest

Methionine-free cell culture medium

L-azidohomoalanine (AHA)

Phosphate-buffered saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

AF 430 azide

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., sodium ascorbate)
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Copper chelating ligand (e.g., THPTA or TBTA)

BSA (Bovine Serum Albumin) for blocking

Procedure:

Metabolic Labeling:

Culture cells to the desired confluency.

Replace the normal growth medium with methionine-free medium and incubate for 1 hour

to deplete intracellular methionine pools.

Replace the medium with fresh methionine-free medium containing 25-50 µM AHA.

Incubate the cells for 1-24 hours, depending on the desired labeling duration.

Cell Fixation and Permeabilization:

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells twice with PBS.

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room

temperature.

Wash the cells twice with PBS.

Click Reaction:

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the

following in order:

389.5 µL PBS

10 µL of 50 mM CuSO₄
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50 µL of 50 mM THPTA or TBTA ligand

50 µL of 100 mM sodium ascorbate (freshly prepared)

0.5 µL of 10 mM AF 430 azide in DMSO

Remove the PBS from the cells and add the click reaction cocktail.

Incubate for 30 minutes at room temperature, protected from light.

Washing and Imaging:

Wash the cells three times with PBS containing 0.05% Tween-20.

(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

Wash the cells twice with PBS.

Mount the coverslip on a microscope slide with an appropriate mounting medium.

Image the cells using a fluorescence microscope with a filter set appropriate for AF 430.

Protocol 2: Detection of Cell Proliferation with 5-ethynyl-
2'-deoxyuridine (EdU) and AF 430 Azide
This protocol outlines the detection of proliferating cells by incorporating the thymidine analog

EdU into newly synthesized DNA, followed by fluorescent labeling with AF 430 azide.[10][11]

Materials:

Cells of interest

Complete cell culture medium

5-ethynyl-2'-deoxyuridine (EdU)

PBS

Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

AF 430 azide

Click-iT® EdU reaction cocktail components (or individual components: CuSO₄, reducing

agent, and ligand as in Protocol 1)

Procedure:

EdU Incorporation:

Incubate cells with 10 µM EdU in complete culture medium for a duration appropriate for

your cell type and experimental goals (e.g., 2 hours for S-phase labeling).[10]

Cell Fixation and Permeabilization:

Wash cells twice with PBS.

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash twice with 3% BSA in PBS.

Permeabilize cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

[12]

Click Reaction:

Wash cells twice with 3% BSA in PBS.

Prepare the click reaction cocktail as described in Protocol 1, or according to the

manufacturer's instructions if using a kit.

Add the click reaction cocktail to the cells and incubate for 30 minutes at room

temperature, protected from light.

Washing and Imaging:

Wash the cells once with 3% BSA in PBS.
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(Optional) Proceed with antibody staining for other targets or counterstain with a nuclear

stain.

Wash cells twice with PBS.

Mount and image as described in Protocol 1.

Protocol 3: Labeling of Glycoproteins with Azido Sugars
and AF 430 Azide
This protocol describes the metabolic labeling of glycans with an azido-modified sugar (e.g., N-

azidoacetylmannosamine, ManNAz) and subsequent detection with AF 430 azide.[13][14]

Materials:

Cells of interest

Cell culture medium

Azido sugar (e.g., Ac₄ManNAz)

PBS

Cell lysis buffer (if applicable)

Fixative and permeabilization buffers (for imaging)

AF 430 azide

Click chemistry reagents (as in Protocol 1)

Procedure:

Metabolic Labeling with Azido Sugar:

Culture cells in medium containing an appropriate concentration of the peracetylated azido

sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days.[14]
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Cell Preparation for Imaging:

Follow the fixation and permeabilization steps as outlined in Protocol 1.

Click Reaction:

Prepare and perform the click reaction with AF 430 azide as described in Protocol 1.

Washing and Imaging:

Wash and mount the cells as described in Protocol 1 for fluorescence microscopy

analysis.

Visualizations
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Caption: Workflow for labeling newly synthesized proteins.
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Caption: Workflow for cell proliferation detection.
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Caption: Copper-catalyzed azide-alkyne cycloaddition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/click-it-edu-imaging-protocol.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/click-it-edu-imaging-protocol.html
https://pubmed.ncbi.nlm.nih.gov/18007630/
https://pubmed.ncbi.nlm.nih.gov/18007630/
https://www.thno.org/v04p0420.pdf
https://www.benchchem.com/product/b15599837/docs#application-notes-and-protocols-for-af-430-azide-in-fluorescence-microscopy
https://www.benchchem.com/product/b15599837/docs#application-notes-and-protocols-for-af-430-azide-in-fluorescence-microscopy
https://www.benchchem.com/product/b15599837/docs#application-notes-and-protocols-for-af-430-azide-in-fluorescence-microscopy
https://www.benchchem.com/product/b15599837/docs#application-notes-and-protocols-for-af-430-azide-in-fluorescence-microscopy
https://www.benchchem.com/product/b15599837?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599837?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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